molecular formula C19H17N3O3 B10953796 N-(4-acetylphenyl)-1-(phenoxymethyl)-1H-pyrazole-3-carboxamide

N-(4-acetylphenyl)-1-(phenoxymethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B10953796
M. Wt: 335.4 g/mol
InChI Key: WTOZMBSPJSQMKP-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-1-(phenoxymethyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of an acetylphenyl group, a phenoxymethyl group, and a pyrazole carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-1-(phenoxymethyl)-1H-pyrazole-3-carboxamide typically involves multiple steps. One common method includes the reaction of 4-acetylphenylhydrazine with ethyl acetoacetate to form a pyrazole intermediate. This intermediate is then reacted with phenoxymethyl chloride in the presence of a base, such as potassium carbonate, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-1-(phenoxymethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenoxymethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-(4-acetylphenyl)-1-(phenoxymethyl)-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-1-(phenoxymethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H17N3O3

Molecular Weight

335.4 g/mol

IUPAC Name

N-(4-acetylphenyl)-1-(phenoxymethyl)pyrazole-3-carboxamide

InChI

InChI=1S/C19H17N3O3/c1-14(23)15-7-9-16(10-8-15)20-19(24)18-11-12-22(21-18)13-25-17-5-3-2-4-6-17/h2-12H,13H2,1H3,(H,20,24)

InChI Key

WTOZMBSPJSQMKP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=NN(C=C2)COC3=CC=CC=C3

Origin of Product

United States

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